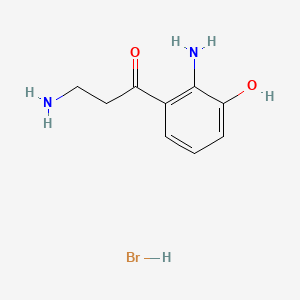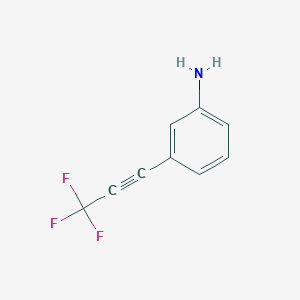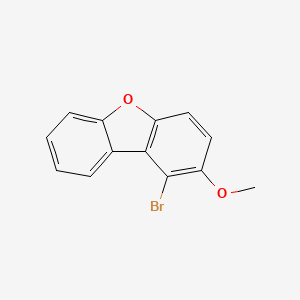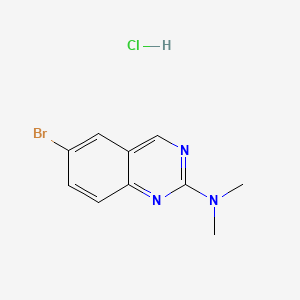
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide is a chemical compound with the molecular formula C9H12N2O2. It is also known by its CAS number 99362-47-7. This compound is characterized by the presence of amino and hydroxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one typically involves the reaction of 2-amino-3-hydroxybenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: Used as a synthetic intermediate in pharmaceutical applications.
2-amino-1-(3-hydroxyphenyl)propan-1-one: Another similar compound with applications in organic synthesis.
Uniqueness
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to other similar compounds .
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one;hydrobromide |
InChI |
InChI=1S/C9H12N2O2.BrH/c10-5-4-7(12)6-2-1-3-8(13)9(6)11;/h1-3,13H,4-5,10-11H2;1H |
InChI Key |
GRAMPGNDHLRWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-](/img/structure/B12330429.png)








